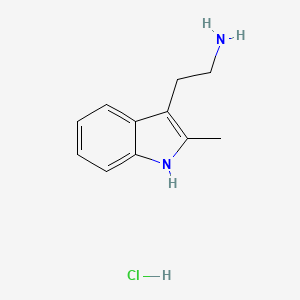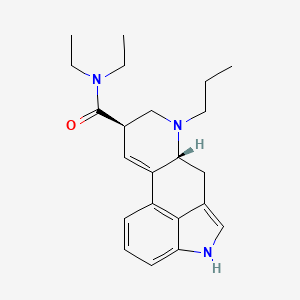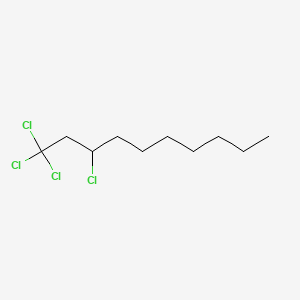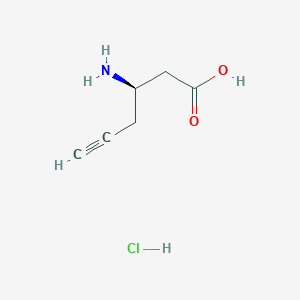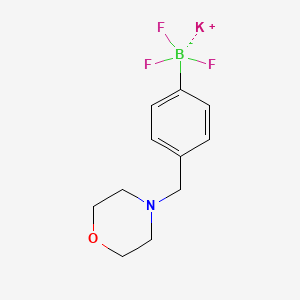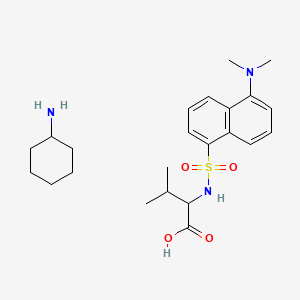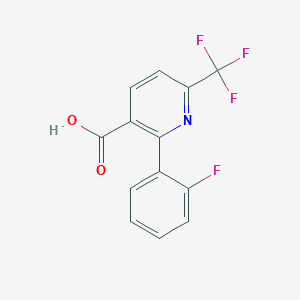
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid
Overview
Description
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid, also known as 2-F-6-TFNA, is a small molecule that has been widely studied for its potential applications in scientific research. It is a derivative of nicotinic acid, a naturally occurring compound that has been used for centuries in the treatment of a variety of ailments. 2-F-6-TFNA has been shown to possess a wide range of properties, including anti-inflammatory, antioxidant, and neuroprotective effects. In addition, it has been demonstrated to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Scientific Research Applications
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid has been studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been demonstrated to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders. It has also been studied for its potential use as a biomarker for the diagnosis and prognosis of certain diseases.
Mechanism Of Action
The exact mechanism of action of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid is not fully understood. However, it is believed to act through several different pathways. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, it has been shown to modulate the activity of several different signaling pathways, including those involved in cell growth, differentiation, and apoptosis.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid have been studied in a variety of animal models. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been demonstrated to have potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and metabolic disorders.
Advantages And Limitations For Lab Experiments
The use of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in laboratory experiments has several advantages. First, it is a small molecule and is therefore easy to synthesize and use in experiments. Second, it is relatively inexpensive to purchase. Finally, it has been shown to possess a wide range of properties, which makes it suitable for a variety of applications.
However, there are also some limitations to the use of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in laboratory experiments. First, the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Second, it is not approved for use in humans, so its effects in humans are not known. Finally, it is not available in large quantities, so it may be difficult to obtain in sufficient quantities for certain experiments.
Future Directions
There are several potential future directions for 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid research. First, further research is needed to fully understand the mechanism of action of the compound. Second, further studies are needed to determine the potential therapeutic applications of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in humans. Third, additional studies are needed to evaluate the safety and efficacy of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in various animal models. Finally, further research is needed to develop new synthetic methods for the production of 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid in large quantities.
properties
IUPAC Name |
2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-9-4-2-1-3-7(9)11-8(12(19)20)5-6-10(18-11)13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIRLSCULDGHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1450949.png)
![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1450950.png)
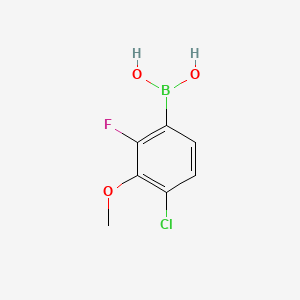
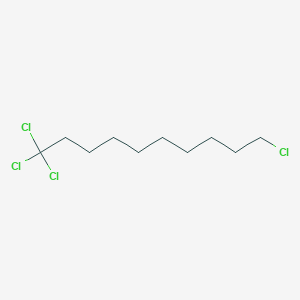
![3-(3,5-Dimethylphenyl)-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1450955.png)
